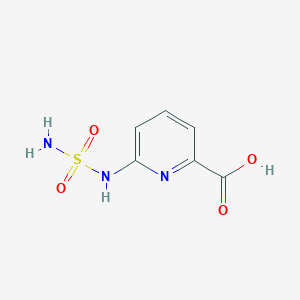

6-(Sulfamoylamino)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(sulfamoylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-14(12,13)9-5-3-1-2-4(8-5)6(10)11/h1-3H,(H,8,9)(H,10,11)(H2,7,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEDQMLMMPSUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NS(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596108-27-8 | |

| Record name | 6-(sulfamoylamino)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Sulfamoylamino)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pyridine-2-carboxylic acid+Sulfamoyl chloride→6-(Sulfamoylamino)pyridine-2-carboxylic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-(Sulfamoylamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(Sulfamoylamino)pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(Sulfamoylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

6-(Methylamino)pyridine-2-carboxylic Acid

6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers (L1–L4)

6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic Acid

Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

- Structure: Fused imidazo-pyridine systems with substituents like cyanocyclopropyl .

- Key Differences: Rigid bicyclic structure enhances binding affinity in pharmacological contexts. Cyanocyclopropyl group introduces steric hindrance and electron-withdrawing effects absent in sulfamoylamino derivatives .

Spectroscopic Data

- FTIR: Carbamoyl analogs (L1–L4) show peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3450 cm⁻¹ (N-H stretch) . Sulfamoylamino derivatives would exhibit additional S=O stretches near 1150–1350 cm⁻¹.

- NMR: Methylamino derivatives (e.g., 6-(methylamino)pyridine-2-carboxylic acid) show pyridine proton shifts at δ 7.5–8.5 ppm in ¹H NMR . Sulfamoylamino groups would deshield adjacent protons due to electron-withdrawing effects.

Biological Activity

6-(Sulfamoylamino)pyridine-2-carboxylic acid, also known by its CAS number 1596108-27-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfamoylamino group and a carboxylic acid, contributing to its unique reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 188.21 g/mol. The presence of the sulfamoyl group enhances its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, likely due to its structural similarity to known antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been highlighted in various studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfamoyl group can mimic substrates for enzymes involved in metabolic pathways, leading to competitive inhibition.

- Interaction with DNA : There is evidence suggesting that this compound can intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Cell Signaling : The compound may influence signaling pathways related to inflammation and cell survival, potentially through the inhibition of kinases involved in these processes.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the efficacy of various pyridine derivatives, including this compound, against resistant bacterial strains. The study found that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Another investigation focused on the compound's potential as an anticancer agent. In xenograft models, treatment with this compound resulted in significant tumor reduction compared to controls, highlighting its therapeutic potential in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.